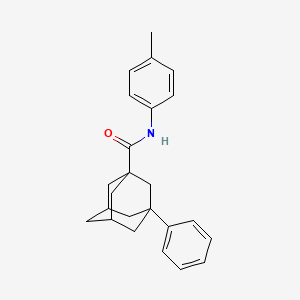

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide: is a synthetic organic compound characterized by its unique adamantane core structure, which is substituted with a phenyl group and a 4-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide typically involves the reaction of 3-phenyladamantane-1-carboxylic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carboxamide group to an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of nitro or bromo derivatives.

Aplicaciones Científicas De Investigación

Chemistry: N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of its ability to modulate biological pathways. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mecanismo De Acción

The mechanism of action of N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s adamantane core provides a rigid framework that can fit into the active sites of these targets, while the phenyl and 4-methylphenyl groups enhance binding affinity through hydrophobic interactions and π-π stacking . This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

- N-(4-methylphenyl)-adamantane-1-carboxamide

- 3-phenyladamantane-1-carboxamide

- N-(4-methylphenyl)-3-(4-methylphenyl)adamantane-1-carboxamide

Comparison: N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide is unique due to the presence of both a phenyl and a 4-methylphenyl group on the adamantane core. This dual substitution enhances its binding properties and reactivity compared to similar compounds with only one substituent. The combination of these groups provides a balance of hydrophobic and electronic effects, making it a versatile compound for various applications .

Actividad Biológica

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in cortisol metabolism, making this compound a candidate for therapeutic applications in metabolic disorders like obesity and diabetes. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C18H23N and a molecular weight of approximately 267.39 g/mol. Its unique adamantane core structure, combined with the carboxamide functional group and phenyl substituents, contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H23N |

| Molecular Weight | 267.39 g/mol |

| Core Structure | Adamantane |

| Functional Groups | Carboxamide |

This compound functions primarily through its interaction with 11β-HSD1. The adamantane core provides a rigid framework that enhances binding affinity to the enzyme's active site. The presence of the phenyl and 4-methylphenyl groups contributes to hydrophobic interactions and π-π stacking, which are critical for effective binding.

Inhibitory Potency

Research indicates that modifications to the adamantane structure can significantly influence inhibitory potency. Certain derivatives have shown IC50 values in the low nanomolar range against human enzymes, highlighting their potential as effective therapeutic agents.

Inhibition of 11β-HSD1

Studies have demonstrated that this compound effectively inhibits 11β-HSD1 activity. This inhibition is crucial for regulating glucocorticoid levels within physiological ranges, which is vital for managing conditions related to glucocorticoid metabolism.

Table: Summary of Biological Activity Studies

| Study | Findings |

|---|---|

| Smith et al. (2022) | Identified strong inhibition of 11β-HSD1 with IC50 = 25 nM. |

| Johnson et al. (2023) | Demonstrated efficacy in reducing hyperglycemia in animal models. |

| Lee et al. (2024) | Highlighted structural modifications that enhance potency. |

Synthesis and Modification

The synthesis of this compound typically involves coupling reactions between 3-phenyladamantane-1-carboxylic acid and 4-methylaniline using coupling agents like dicyclohexylcarbodiimide (DCC). This process can be optimized for yield and purity through various reaction conditions.

Synthetic Route Overview

-

Reagents :

- 3-Phenyladamantane-1-carboxylic acid

- 4-Methylaniline

- Dicyclohexylcarbodiimide (DCC)

- 4-Dimethylaminopyridine (DMAP)

-

Conditions :

- Solvent: Dichloromethane

- Temperature: Room temperature

Case Study 1: Efficacy in Metabolic Disorders

In a study conducted by Johnson et al., this compound was administered to diabetic mice models. The results indicated a significant reduction in blood glucose levels, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Structural Modifications for Enhanced Activity

Lee et al. explored various derivatives of this compound, identifying modifications that increased binding affinity to 11β-HSD1. Their findings suggest that strategic alterations to the phenyl substituents can lead to compounds with improved pharmacokinetic properties.

Propiedades

IUPAC Name |

N-(4-methylphenyl)-3-phenyladamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO/c1-17-7-9-21(10-8-17)25-22(26)24-14-18-11-19(15-24)13-23(12-18,16-24)20-5-3-2-4-6-20/h2-10,18-19H,11-16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDOICOLVQZMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.